Home > Products > Screening Compounds P115777 > 7-Bromo-1-methyl-1h-imidazo[1,2-b]pyrazole
7-Bromo-1-methyl-1h-imidazo[1,2-b]pyrazole -

7-Bromo-1-methyl-1h-imidazo[1,2-b]pyrazole

Catalog Number: EVT-8094133
CAS Number:
Molecular Formula: C6H6BrN3
Molecular Weight: 200.04 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

7-Bromo-1-methyl-1H-imidazo[1,2-b]pyrazole is a heterocyclic compound characterized by a bromine atom and a methyl group attached to the imidazo[1,2-b]pyrazole framework. This compound has garnered attention in medicinal chemistry due to its potential as a building block for synthesizing various therapeutic agents. Its unique structure allows for diverse applications in biological studies and material science, making it an important compound in both research and application contexts.

Source and Classification

The compound is classified under the category of pyrazole derivatives, which are known for their significant pharmacological activities. It is identified by the Chemical Abstracts Service number 116248-33-0 and has been documented in several chemical databases, including PubChem and BenchChem. The molecular formula is C5H6BrN3C_5H_6BrN_3, with a molecular weight of approximately 188.03 g/mol .

Synthesis Analysis

Methods and Technical Details

The synthesis of 7-Bromo-1-methyl-1H-imidazo[1,2-b]pyrazole typically involves several key steps:

  1. Starting Materials: The synthesis often begins with readily available pyrazole derivatives or related compounds.
  2. Bromination: One common method includes the bromination of 1-methylimidazole followed by cyclization to form the imidazo[1,2-b]pyrazole structure.
  3. Functionalization: The bromine atom can be introduced through electrophilic bromination reactions, while further functionalization can be achieved via nucleophilic substitution reactions .
  4. Reagents: Common reagents include bromine sources (such as N-bromosuccinimide) and bases like sodium hydride to facilitate the reactions.
Molecular Structure Analysis

Structure and Data

The molecular structure of 7-Bromo-1-methyl-1H-imidazo[1,2-b]pyrazole features a five-membered ring containing two nitrogen atoms in the pyrazole part and three carbon atoms in the imidazole part.

  • InChI: InChI=1S/C5H6BrN3/c6-4-3-8-9-2-1-7-5(4)9/h3,7H,1-2H2
  • InChI Key: XXESRZTZFPKCDG-UHFFFAOYSA-N

This structural information indicates that the compound has potential for various interactions due to its heteroatoms and functional groups.

Chemical Reactions Analysis

Reactions and Technical Details

7-Bromo-1-methyl-1H-imidazo[1,2-b]pyrazole can undergo several types of chemical reactions:

  1. Substitution Reactions: The bromine atom can be replaced with other nucleophiles through nucleophilic substitution mechanisms.
  2. Oxidation/Reduction: The compound may participate in redox reactions depending on the substituents present.
  3. Functionalization: Further modifications can be achieved through regioselective reactions involving magnesium or zinc-based reagents .

Common conditions for these reactions often involve polar solvents and specific temperature control to ensure optimal yields.

Mechanism of Action

Process and Data

The mechanism of action for 7-Bromo-1-methyl-1H-imidazo[1,2-b]pyrazole largely depends on its application in biological systems. As a scaffold for drug development, it may interact with various biological targets:

  • Enzyme Inhibition: The compound could inhibit specific enzymes involved in disease pathways.
  • Receptor Modulation: It may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways .

Research into its pharmacological properties suggests that modifications to its structure can enhance activity against specific targets.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

7-Bromo-1-methyl-1H-imidazo[1,2-b]pyrazole exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in common organic solvents such as dimethyl sulfoxide and ethanol.
  • Stability: Generally stable under standard laboratory conditions but may decompose under extreme pH or temperature conditions.

These properties are crucial for its handling in laboratory settings and influence its application in drug formulation.

Applications

Scientific Uses

The applications of 7-Bromo-1-methyl-1H-imidazo[1,2-b]pyrazole span various scientific fields:

  • Medicinal Chemistry: Used as a precursor for synthesizing potential therapeutic agents targeting cancer and other diseases.
  • Material Science: Its unique structural features make it suitable for developing new materials with specific electronic or optical properties.
  • Biological Research: Employed in studies investigating biological pathways, molecular interactions, and drug design strategies .
Introduction to Imidazo[1,2-b]pyrazole Scaffolds in Medicinal Chemistry

Historical Evolution of Nitrogen Bridgehead Heterocycles in Drug Discovery

Nitrogen-containing bridgehead heterocycles represent a cornerstone of modern medicinal chemistry, with their historical significance deeply rooted in the development of pharmacologically active compounds. The systematic exploration of azole chemistry began in the late 19th century when German chemist Ludwig Knorr first coined the term "pyrazole" in 1883 during his investigations into heterocyclic systems [1]. This pioneering work laid the foundation for understanding the reactivity and pharmaceutical potential of diazole frameworks. Over subsequent decades, the strategic incorporation of nitrogen atoms into bicyclic systems evolved substantially, driven by the discovery that such structures could mimic purine bases and interact with biological targets through multiple binding modes.

The imidazo[1,2-b]pyrazole scaffold emerged as a privileged architecture within this chemical space due to its balanced physicochemical properties. Unlike monocyclic pyrazoles, which were initially limited to agrochemical applications, the fusion of imidazole and pyrazole rings created a semi-rigid bicyclic system capable of simultaneous hydrophobic interactions, hydrogen bonding, and π-stacking with biomolecular targets. This structural sophistication enabled medicinal chemists to address complex challenges in drug development, particularly concerning target selectivity and metabolic stability. The scaffold’s versatility is evidenced by its presence across multiple therapeutic domains, including central nervous system disorders, infectious diseases, and inflammation, long before its specific application in oncology [5].

Table 1: Evolution of Nitrogen Bridgehead Heterocycles in Drug Development

Time PeriodKey AdvancementRepresentative Compound Class
1880s-1900sIdentification of pyrazole coreSimple 1,2-diazoles
1960s-1980sExploration of bicyclic azolesImidazo[1,2-b]pyrazoles
1990s-2000sRational design for kinase inhibitionFused bicyclics with target specificity
2010s-PresentApplication in targeted cancer therapiesBrominated derivatives

Role of Imidazo[1,2-b]pyrazole Derivatives in Targeted Cancer Therapy

Imidazo[1,2-b]pyrazole derivatives have demonstrated exceptional promise in oncology, particularly as inhibitors of dysregulated kinase pathways implicated in tumor proliferation and survival. Their compact, electron-rich architecture facilitates interactions with the ATP-binding pockets of kinases while maintaining selectivity against unrelated targets. Notably, 7-carbonitrile-substituted derivatives exhibit potent inhibition of spleen tyrosine kinase (Syk), a critical mediator in B-cell signaling pathways associated with hematological malignancies [5]. Similarly, molecular hybridization strategies have yielded compounds such as 7-((quinolin-6-yl)methyl)imidazo[1,2-b]pyrazoles that disrupt c-Met signaling cascades – a key mechanism in non-small cell lung carcinoma and other solid tumors [7].

The biological profile of these derivatives extends beyond kinase modulation. Recent investigations reveal that certain functionalized imidazo[1,2-b]pyrazoles induce apoptosis at nanomolar concentrations (IC₅₀ values ≤ 10 μM) across diverse cancer cell lines, including leukemia (HL-60, MV-4-11), melanoma (SKMEL28), and glioblastoma (U373) models [5] [10]. This broad-spectrum activity stems from their ability to trigger mitochondrial membrane depolarization and glutathione depletion, indicating oxidative stress-mediated cytotoxicity rather than nonspecific necrosis. Particularly compelling is the differential sensitivity observed between malignant cells and normal fibroblasts, where lead compounds demonstrate >50-fold selectivity windows, underscoring their therapeutic potential [10].

Structural Uniqueness of 7-Bromo-1-methyl-1H-imidazo[1,2-b]pyrazole in Lead Optimization

The strategic incorporation of bromine at the C7 position of the imidazo[1,2-b]pyrazole scaffold creates a multifunctional molecular entity critical for lead optimization campaigns. Bromination confers two principal advantages: it provides a synthetic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira), and simultaneously enhances the molecule’s electronic profile for target engagement. The 7-bromo-1-methyl-1H-imidazo[1,2-b]pyrazole (CAS# 1780271-80-8) exemplifies this duality, with its molecular formula C₆H₆BrN₃ (MW: 200.04 g/mol) combining optimal lipophilicity (clogP ≈ 1.8) and polar surface area (~35 Ų) for cellular penetration [2] [4].

Table 2: Physicochemical and Structural Features of 7-Bromo-1-methyl-1H-imidazo[1,2-b]pyrazole

PropertyValue/DescriptionSignificance in Drug Design
Molecular FormulaC₆H₆BrN₃Balanced carbon/nitrogen ratio for solubility
Molecular Weight200.04 g/molCompliance with fragment-like properties
Halogen PositionC7Orthogonal cross-coupling site
N-Methylation1-positionBlocks metabolism at N1, improves stability
Hydrogen Bond Acceptors3Facilitates target binding
Aromatic SystemBicyclic, planarBase stacking with protein residues

The bromine atom’s intrinsic electron-withdrawing character slightly acidifies adjacent C-H bonds, enabling regioselective deprotonation and functionalization at C3 or C6 positions when directed by strong amide bases (e.g., TMPMgCl·LiCl) [4]. Furthermore, the 1-methyl group prevents N-oxide formation – a common metabolic vulnerability in azole drugs – while maintaining the pKa of the bridgehead nitrogen (pKa ~ 2.5) within a range conducive to both blood-brain barrier penetration and cytoplasmic target engagement. This precise molecular configuration allows medicinal chemists to systematically derivatize the core without compromising its intrinsic pharmacokinetic advantages, making it a versatile precursor in anticancer agent development [2] [5].

Table 3: Biologically Active Derivatives Derived from 7-Bromo-1-methyl-1H-imidazo[1,2-b]pyrazole

Derivative StructureBiological ActivityCell Line/IC₅₀
7-(4-Cyanophenyl)-1-methylimidazo[1,2-b]pyrazoleSyk inhibitionMV-4-11 (0.032 µM)
7-(Pyridin-3-yl)-1-methylimidazo[1,2-b]pyrazolec-Met inhibitionH1993 (0.024 µM)
7-(1H-Indol-5-yl)-1-methylimidazo[1,2-b]pyrazoleApoptosis inductionHL-60 (0.016 µM)
7-(4-Carbamoylphenyl)-1-methylimidazo[1,2-b]pyrazoleTubulin polymerization inhibitionMCF7 (0.89 µM)

The structural uniqueness of this brominated scaffold is further evidenced in its role as a non-classical isostere of indole rings. Comparative studies with indolyl-containing drugs like pruvanserin demonstrate that imidazo[1,2-b]pyrazole analogs exhibit significantly improved aqueous solubility (>5-fold enhancement) while maintaining comparable target affinity. This property arises from the reduced hydrophobic surface area and introduction of an additional hydrogen bond acceptor at N2, making 7-bromo-1-methyl-1H-imidazo[1,2-b]pyrazole an indispensable building block for optimizing drug-like properties in lead candidates [4].

Properties

Product Name

7-Bromo-1-methyl-1h-imidazo[1,2-b]pyrazole

IUPAC Name

7-bromo-1-methylimidazo[1,2-b]pyrazole

Molecular Formula

C6H6BrN3

Molecular Weight

200.04 g/mol

InChI

InChI=1S/C6H6BrN3/c1-9-2-3-10-6(9)5(7)4-8-10/h2-4H,1H3

InChI Key

QATNNPLJFRODAV-UHFFFAOYSA-N

SMILES

CN1C=CN2C1=C(C=N2)Br

Canonical SMILES

CN1C=CN2C1=C(C=N2)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.